molecular formula C12H18O4 B8244107 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene

Cat. No.: B8244107
M. Wt: 226.27 g/mol
InChI Key: CEGOOGROFAHQDS-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene is an organic compound with a molecular formula of C12H18O4 It is a derivative of benzene, where two methoxymethyl groups and two methoxy groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene typically involves the reaction of 2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving methylation and etherification .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,4-dimethoxy-2,5-bis(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-13-7-9-5-12(16-4)10(8-14-2)6-11(9)15-3/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGOOGROFAHQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1OC)COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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